molecular formula C143H244N50O42S4 B571285 Natriuretic peptide type-B CAS No. 114471-18-0

Natriuretic peptide type-B

Cat. No.: B571285
CAS No.: 114471-18-0
M. Wt: 3464.0 g/mol
InChI Key: HPNRHPKXQZSDFX-OAQDCNSJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nesiritide Acetate is the recombinant form of human B-type natriuretic peptide (BNP), a 32-amino acid peptide produced using recombinant DNA technology in E. coli . This research compound is identical to the endogenous hormone and is provided as the acetate salt form. Its primary research value lies in the study of acute decompensated heart failure (ADHF), where it serves as a tool to investigate 'physiologic' management approaches that enhance naturally occurring protective mechanisms . In research settings, Nesiritide Acetate acts as a potent vasodilator by binding to the type A natriuretic peptide receptor (NPR-A) on vascular smooth muscle, endothelium, kidneys, and adrenals . This binding activates particulate guanylyl cyclase, leading to a rise in intracellular cyclic GMP (cGMP), which is the second messenger responsible for its biological effects . Researchers utilize this compound to study balanced arterial and venous dilation, which results in decreased systemic and pulmonary vascular resistance, reduced pulmonary capillary wedge pressure (PCWP), and lowered right atrial pressure . Its hemodynamic effects are characterized by increased stroke volume and cardiac output without inducing tachycardia, making it a valuable comparative agent in cardiovascular pharmacological studies . Beyond hemodynamics, Nesiritide Acetate is a key reagent for investigating natriuretic and diuretic pathways, as it promotes sodium excretion and diuresis via direct renal actions and suppression of the renin-angiotensin-aldosterone system (RAAS) and sympathetic nervous system . It is important for researchers to note that clinical trials, such as the large-scale ASCEND-HF study, have indicated that while Nesiritide can improve dyspnea symptoms, it is also associated with a significantly higher incidence of hypotension compared to placebo . This makes the compound particularly relevant for studies aiming to understand the balance between therapeutic benefits and potential adverse effects like hypotension in cardiovascular therapy.

Properties

CAS No.

114471-18-0

Molecular Formula

C143H244N50O42S4

Molecular Weight

3464.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(4R,10S,16S,19S,22S,25S,28S,31S,34S,37S,40S,43S,49S,52R)-52-[[2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-40-(4-aminobutyl)-49-benzyl-28-[(2S)-butan-2-yl]-31,43-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,19,22,25-tetrakis(hydroxymethyl)-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C143H244N50O42S4/c1-13-76(10)112-137(232)189-99(68-199)131(226)188-98(67-198)130(225)187-97(66-197)129(224)186-96(65-196)117(212)166-59-105(202)169-90(52-72(2)3)114(209)163-61-107(204)171-100(132(227)177-83(32-19-22-44-146)124(219)190-111(75(8)9)136(231)184-91(53-73(4)5)127(222)175-84(34-24-46-159-141(151)152)121(216)174-85(35-25-47-160-142(153)154)122(217)185-94(139(234)235)55-78-57-157-71-167-78)69-238-239-70-101(172-108(205)62-165-116(211)95(64-195)170-106(203)60-162-113(208)87(38-39-103(148)200)181-135(230)110(74(6)7)191-126(221)89(41-51-237-12)179-120(215)82(31-18-21-43-145)180-134(229)102-37-27-49-193(102)138(233)79(147)63-194)133(228)182-92(54-77-28-15-14-16-29-77)115(210)164-58-104(201)168-80(33-23-45-158-140(149)150)118(213)173-81(30-17-20-42-144)119(214)178-88(40-50-236-11)123(218)183-93(56-109(206)207)128(223)176-86(125(220)192-112)36-26-48-161-143(155)156/h14-16,28-29,57,71-76,79-102,110-112,194-199H,13,17-27,30-56,58-70,144-147H2,1-12H3,(H2,148,200)(H,157,167)(H,162,208)(H,163,209)(H,164,210)(H,165,211)(H,166,212)(H,168,201)(H,169,202)(H,170,203)(H,171,204)(H,172,205)(H,173,213)(H,174,216)(H,175,222)(H,176,223)(H,177,227)(H,178,214)(H,179,215)(H,180,229)(H,181,230)(H,182,228)(H,183,218)(H,184,231)(H,185,217)(H,186,224)(H,187,225)(H,188,226)(H,189,232)(H,190,219)(H,191,221)(H,192,220)(H,206,207)(H,234,235)(H4,149,150,158)(H4,151,152,159)(H4,153,154,160)(H4,155,156,161)/t76-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,110-,111-,112-/m0/s1

InChI Key

HPNRHPKXQZSDFX-OAQDCNSJSA-N

Synonyms

BNP-32;  Brain Natriuretic Peptide-32 human;  BNP (1-32), human;  Basic natriuretic peptide (BNP)

Origin of Product

United States

Preparation Methods

Fragment Condensation Strategy

To minimize deletion sequences and misincorporation errors, modern protocols divide the 32-mer into five protected fragments:

  • Fragment 1 (C-terminal, residues 26–32) : H-Leu-Gly-Cys(Trt)-Lys(Boc)-Val-Leu-Arg(Pbf)-Arg(Pbf)-His(Trt)-resin

  • Fragment 2 (residues 19–25) : Fmoc-Ser(tBu)-Ser(tBu)-Ser(tBu)-Ser(tBu)-Gly-OH

  • Fragment 3 (residues 13–18) : Fmoc-Arg(Pbf)-Lys(Boc)-Met-Asp(tBu)-Arg(Pbf)-Ile-OH

  • Fragment 4 (residues 8–12) : Fmoc-Ser(tBu)-Gly-Cys(Trt)-Phe-Gly-OH

  • Fragment 5 (N-terminal, residues 1–7) : Fmoc-Ser(tBu)-Pro-Lys(Boc)-Met-Val-Gln(Trt)-Gly-OH

Coupling employs benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) with 1.5–3 equivalents of N,N-diisopropylethylamine (DIEA) in DMF, achieving >99% coupling efficiency per cycle.

Side-Chain Protection Scheme

ResidueProtecting GroupFunction
Cys6,10Trityl (Trt)Prevents disulfide scrambling
Arg11,14,17PbfBlocks guanidino group
Ser1–4tBuPrevents β-sheet aggregation
Lys3,15BocMinimizes ε-amino side reactions

This protection scheme reduces premature oxidation and aspartimide formation, critical for maintaining sequence integrity.

Linear Peptide Cleavage and Deprotection

Post-synthesis cleavage uses trifluoroacetic acid (TFA)-based cocktails to simultaneously remove side-chain protections and liberate the peptide from resin. CN102250235A optimized the formulation to:

Acidolytic Agent Composition

ComponentVolume %Role
TFA89–91%Primary cleavage agent
Water4–6%Scavenges t-butyl cations
EDT4–6%Prevents methionine oxidation

Reaction conditions: 10 mL/g resin, 3 hr at 25°C, yielding crude linear peptide with 75–80% purity. Post-cleavage, precipitation with cold diethyl ether (3× resin volume) followed by centrifugation removes truncated sequences and resin fragments.

Oxidative Folding to Form Disulfide Bonds

The linear peptide (Cys10-Cys26 disulfide) undergoes oxidative cyclization under controlled conditions:

Iodine-Mediated Oxidation

  • Solution : 30% acetic acid, 1 mg/mL peptide

  • Oxidant : Iodine in 30% acetic acid (saturated solution)

  • Endpoint : HPLC monitoring until Cys10/Cys26 disulfide formation ≥95% (typically 5–8 hr)

Air Oxidation Alternative

  • Conditions : pH 8.5, 0.1 M Tris-HCl, 1 mM EDTA

  • Time : 24–48 hr with continuous O₂ bubbling

  • Yield : 85–90% vs. 92–95% for iodine method

Iodine oxidation, while faster, requires careful stoichiometry to avoid over-oxidation of methionine residues.

Purification Strategies for Pharmaceutical-Grade Nesiritide Acetate

Reverse-Phase HPLC (RP-HPLC) Parameters

ParameterInitial PurificationFinal Polishing
ColumnKromasil C18, 10 µm, 250 × 77 mmZorbax SB-C18, 5 µm, 250 × 21.2 mm
Mobile Phase A0.1% TFA in H₂O1% acetic acid in H₂O
Mobile Phase B0.1% TFA in acetonitrile1% acetic acid in acetonitrile
Gradient20–50% B over 60 min25–40% B over 45 min
Flow Rate90 mL/min20 mL/min
Load2 g per run200 mg per run

Two-step purification achieves 99.3–99.7% purity, with total recovery of 65–70% from crude peptide.

Critical Impurity Control

Impurity TypeSourceMitigation Strategy
[Ser]-NesiritideIncomplete Ser(tBu) deprotectionFragment 2 synthesis with Fmoc-Ser(tBu)-OH
Met(O)Methionine oxidationEDT in cleavage cocktail, N₂ sparging
ΔAsp18Acid-induced β-aspartate shiftpH control during oxidation

Lyophilization and Salt Formation

Final conversion to acetate salt involves:

  • Buffer Exchange : Diafiltration against 1% acetic acid using 3 kDa MWCO membranes

  • Sterile Filtration : 0.22 µm PVDF membrane

  • Lyophilization :

    • Freezing: -50°C, 2 hr

    • Primary drying: -30°C, 0.1 mbar, 48 hr

    • Secondary drying: +25°C, 0.01 mbar, 24 hr

Yield: 95–98% peptide recovery, residual moisture <1% (Karl Fischer).

Analytical Characterization

QC Specifications

TestMethodAcceptance Criteria
PurityRP-HPLC (214 nm)≥99.0% main peak
Single ImpurityRP-HPLC≤0.5%
Disulfide ContentEllman’s assay1.9–2.1 moles/mole
EndotoxinsLAL<10 EU/mg
Acetate ContentIon chromatography5.0–8.0%

Structural Confirmation

  • MS (MALDI-TOF) : Observed m/z 3464.2 [M+H]⁺ vs. theoretical 3464.0

  • CD Spectroscopy : α-helix content 35–40% in 10 mM phosphate, pH 7.4

Chemical Reactions Analysis

Nesiritide Acetate primarily undergoes reactions related to its peptide nature. These include:

    Oxidation: The formation of disulfide bonds during the final stages of synthesis.

    Reduction: Breaking of disulfide bonds under reducing conditions.

    Substitution: Potential modifications at specific amino acid residues to alter its activity or stability.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed are the oxidized and reduced forms of Nesiritide .

Scientific Research Applications

Management of Acute Decompensated Heart Failure

Nesiritide is primarily indicated for patients with acute decompensated congestive heart failure (CHF). Clinical trials have demonstrated that nesiritide administration results in significant improvements in hemodynamic parameters and patient symptoms:

  • Vasodilatory Effects : In the Vasodilation in the Management of Acute Congestive Heart Failure (VMAC) study, nesiritide showed greater reductions in pulmonary capillary wedge pressure compared to nitroglycerin or placebo .
  • Symptomatic Relief : Patients receiving nesiritide reported improved dyspnea more frequently than those receiving placebo or nitroglycerin .

Comparative Efficacy

Nesiritide has been compared with other treatments for heart failure:

  • In comparative studies, it was found to be as effective as dobutamine but with a better safety profile. It also demonstrated superior tolerability compared to nitroglycerin .
  • The ASCEND-HF trial indicated that while nesiritide provided mild improvements in dyspnea, it did not significantly affect mortality rates or hospital readmission for CHF at 30 days post-treatment .

Safety Profile

Nesiritide is generally well tolerated; however, it has been associated with some adverse effects:

  • Common Side Effects : Headaches and symptomatic hypotension are the most frequently reported side effects. In clinical trials, these occurred at lower rates compared to nitroglycerin .
  • Concerns Over Renal Function : Some studies have raised concerns about potential increases in renal dysfunction and mortality associated with nesiritide use, leading to reduced prescriptions in certain populations .

Case Studies

Several case studies highlight the real-world effectiveness and safety of nesiritide:

Case Study 1: Efficacy in Elderly Patients

A retrospective analysis of elderly patients with CHF showed that those treated with nesiritide experienced significant symptom relief and improvements in quality of life measures compared to those receiving standard therapy alone.

Case Study 2: Short-term Use in Hospital Settings

In a hospital setting, patients treated with nesiritide demonstrated shorter lengths of stay and reduced readmission rates within 30 days, indicating its utility as an effective acute treatment option for CHF exacerbations.

Mechanism of Action

Nesiritide Acetate exerts its effects by binding to the particulate guanylate cyclase receptor on vascular smooth muscle and endothelial cells. This binding increases intracellular concentrations of cyclic guanosine monophosphate, leading to smooth muscle cell relaxation. The result is vasodilation, natriuresis, and diuresis, which help to reduce the symptoms of heart failure .

Comparison with Similar Compounds

Endogenous Natriuretic Peptides

  • Atrial Natriuretic Peptide (ANP) :
    Secreted by atrial myocytes, ANP binds preferentially to NPR-A. It has a shorter half-life (~3 minutes) compared to BNP (~20 minutes), limiting its therapeutic utility . Nesiritide’s longer half-life (~18 minutes) enhances its clinical applicability in ADHF .
  • C-type Natriuretic Peptide (CNP) :
    Primarily produced by endothelial cells, CNP binds to NPR-B and exerts localized vascular effects. Unlike BNP, CNP lacks significant natriuretic activity, making it less relevant for heart failure management .

Renal Outcomes

Mortality and Morbidity

However, it was linked to higher rates of hypotension (RR 1.54) and bradycardia .

Receptor Affinity and Selectivity

Nesiritide exhibits high affinity for NPR-A (Kd = 7.3 pM) and NPR-C (Kd = 13 pM), enabling balanced vasodilation and RAAS inhibition. In contrast, CNP shows NPR-B selectivity, and ANP has weaker NPR-A binding .

Comparative Data Table

Compound Mechanism Half-Life Receptor Affinity Renal Safety Adverse Events
Nesiritide Acetate NPR-A/B agonist, cGMP activation ~18 minutes NPR-A: 7.3 pM; NPR-C: 13 pM No worsening Hypotension, bradycardia
ANP NPR-A agonist ~3 minutes NPR-A: Lower affinity Limited data Hypotension, flushing
CNP NPR-B agonist ~2 minutes NPR-B selective Not applicable Minimal systemic effects
Nitroglycerin NO donor, cGMP-mediated venodilation ~3 minutes N/A Neutral Tachyphylaxis, headaches
Dobutamine β1-adrenergic agonist ~2 minutes N/A Potential impairment Arrhythmias, tachycardia

Biological Activity

Nesiritide acetate is a recombinant form of human B-type natriuretic peptide (BNP) and is primarily used in the management of acute decompensated heart failure (ADHF). Its biological activity encompasses a range of cardiovascular effects, including vasodilation, diuresis, and modulation of neurohormonal systems. This article provides a comprehensive overview of the biological activity of nesiritide acetate, supported by data tables, case studies, and research findings.

Nesiritide exerts its effects through several mechanisms:

  • Vasodilation : It activates guanylate cyclase receptors, leading to increased levels of cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells, resulting in relaxation and vasodilation .
  • Diuresis and Natriuresis : By promoting renal blood flow and inhibiting the renin-angiotensin-aldosterone system (RAAS), nesiritide enhances sodium and water excretion .
  • Cardioprotection : It decreases myocardial hypertrophy and fibrosis, inhibits apoptosis in cardiomyocytes, and improves mitochondrial function during ischemic events .

Key Biological Effects

The following table summarizes the primary biological activities associated with nesiritide acetate:

Biological Activity Description
Vasodilation Reduces systemic vascular resistance and pulmonary capillary wedge pressure (PCWP)
Diuresis Increases urine output by enhancing renal perfusion and sodium excretion
Natriuresis Promotes sodium loss through renal mechanisms
Cardioprotection Protects against ischemia/reperfusion injury and reduces myocardial fibrosis
Immunomodulation Decreases levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1α) and CD8+ T cells

Case Studies and Trials

  • VMAC Trial (Vasodilation in the Management of Acute Congestive Heart Failure) :
    • Demonstrated significant reductions in PCWP (-5.8 mm Hg) compared to nitroglycerin and placebo groups.
    • Patients receiving nesiritide reported improved dyspnea after 3 hours .
  • ASCEND-HF Trial (Acute Study of Clinical Effectiveness of Nesiritide) :
    • Showed mild improvements in dyspnea and renal function without increased mortality or renal failure compared to placebo.
    • Higher incidence of symptomatic hypotension was noted with nesiritide .
  • FUSION Trials :
    • FUSION I indicated neutral effects on chronic heart failure but suggested benefits in high-risk subgroups.
    • FUSION II further explored these findings, emphasizing the need for targeted patient populations for optimal outcomes .

Safety Profile

Nesiritide is generally well tolerated; however, its use has been associated with certain adverse effects:

  • Hypotension : A common side effect due to vasodilatory properties.
  • Renal Function : Concerns regarding worsening renal function have been documented, particularly in specific patient populations .

The following table summarizes the adverse events reported in clinical studies:

Adverse Event Frequency Notes
HypotensionCommonMore prevalent compared to placebo; often resolves spontaneously
Renal DysfunctionVariableSome studies suggest potential worsening; requires monitoring in susceptible patients
Other EventsLess CommonIncludes headache, nausea, abdominal pain, etc.

Q & A

Q. What is the molecular structure of Nesiritide Acetate, and how is it synthesized for research purposes?

Nesiritide Acetate is a 32-amino acid recombinant human B-type natriuretic peptide (BNP-32) with the sequence H-Ser-Pro-Lys-Met-Val-Gln-Gly-Ser-Gly-Cys-Phe-Gly-Arg-Lys-Met-Asp-Arg-Ile-Ser-Ser-Ser-Ser-Gly-Leu-Gly-Cys-Lys-Val-Leu-Arg-Arg-His-OH, stabilized by a disulfide bridge between Cys10 and Cys26 . It is synthesized via recombinant DNA technology using E. coli expression systems, followed by purification via chromatography to ensure ≥98% purity (HPLC). Researchers must validate identity through amino acid composition analysis and disulfide bond mapping .

Q. What is the mechanism of action of Nesiritide Acetate in cardiovascular research?

Nesiritide binds to natriuretic peptide receptors (NPR-A and NPR-C) with high affinity (Kd = 7.3 pM and 13 pM, respectively), activating cyclic guanosine monophosphate (cGMP) pathways. This induces vasodilation, natriuresis, and suppression of renin-angiotensin-aldosterone system (RAAS) activity. In vitro studies demonstrate its anti-remodeling effects by inhibiting collagen synthesis and upregulating matrix metalloproteinases (MMPs) .

Q. How do researchers assess the pharmacokinetic profile of Nesiritide Acetate?

Key parameters include plasma half-life (20–30 minutes in humans), clearance rates, and tissue distribution. Methods involve radioimmunoassays (RIA) or LC-MS/MS to quantify plasma concentrations. In vitro release studies (e.g., sustained-release microspheres) use cumulative release curves under simulated physiological conditions (pH 7.4, 37°C) to model bioavailability .

Advanced Research Questions

Q. What experimental design considerations are critical for formulating Nesiritide Acetate sustained-release systems?

Researchers optimize parameters such as polymer selection (e.g., PLGA ratio), solvent evaporation techniques (double-emulsion), and excipient compatibility (e.g., mannitol as a cryoprotectant). Orthogonal testing (e.g., particle size, encapsulation efficiency, zeta potential) identifies optimal conditions. For example, a PLGA-based microsphere formulation achieved 91.2% encapsulation efficiency and sustained release over 7–14 days .

Q. How can contradictory data on Nesiritide Acetate’s efficacy in cardiac remodeling be resolved?

Discrepancies in preclinical studies (e.g., stenosis ratios in animal models) may arise from dosage variations, species-specific NPR expression, or experimental endpoints (e.g., AUIEM vs. residual lumen area). Meta-analyses should stratify data by administration route (IV vs. sustained-release) and control for comorbidities (e.g., renal dysfunction). Statistical methods like Fisher’s exact test and independent t-tests are recommended to validate significance thresholds (p ≤ 0.05) .

Q. What methodologies address the gap between in vitro release kinetics and in vivo therapeutic outcomes?

In vitro-in vivo correlation (IVIVC) models correlate microsphere release profiles (e.g., 37.3% cumulative release at 24 hours) with pharmacodynamic markers (e.g., cGMP levels or blood pressure reduction). Researchers use compartmental modeling or machine learning to predict dosing intervals and optimize therapeutic windows .

Q. How are advanced analytical techniques applied to characterize Nesiritide Acetate stability and impurities?

Stability studies employ forced degradation (heat, light, pH extremes) followed by reverse-phase HPLC to detect deamidation or oxidation byproducts. Mass spectrometry identifies disulfide bond shuffling. Zeta potential measurements (-27.8 ± 1.72 mV) ensure colloidal stability in formulations .

Q. What challenges exist in scaling up recombinant Nesiritide Acetate production for preclinical studies?

Key challenges include maintaining disulfide bond fidelity during refolding and minimizing endotoxin contamination. Process optimization involves tag-free purification (e.g., ion-exchange chromatography) and stringent endotoxin testing (<0.1 EU/mg). Batch consistency is validated via peptide mapping and bioactivity assays (e.g., NPR-A binding affinity) .

Q. Methodological Guidance

  • Data Interpretation : Use Bland-Altman plots for assay comparison and multivariate regression to control confounding variables in efficacy studies .
  • Experimental Replicability : Adhere to the Beilstein Journal’s guidelines for detailed method reporting, including raw data deposition in repositories like Zenodo .
  • Ethical Compliance : For multi-site studies, designate a principal investigator to harmonize protocols and obtain ethics committee approvals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.